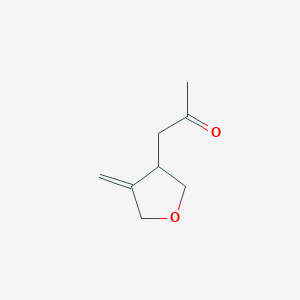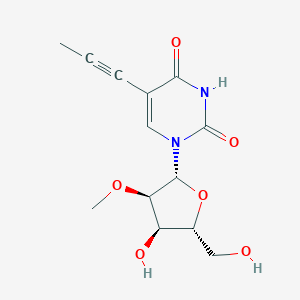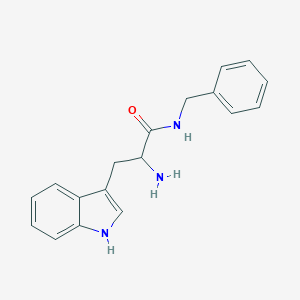
2,2,2-Trifluoro-1-(3-(methylthio)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TFME is a fluorinated ketone that has been shown to be a useful building block in the synthesis of complex organic molecules. It was first synthesized in 2010 by researchers at the University of California, Berkeley, and has since been used in various organic synthesis applications.
Mecanismo De Acción
The mechanism of action of TFME is not fully understood, but it is believed to act as a Michael acceptor in organic reactions. This means that it can react with nucleophiles, such as amines or enolates, to form new carbon-carbon bonds.
Biochemical and physiological effects:
There is limited research on the biochemical and physiological effects of TFME. However, it has been shown to be relatively non-toxic and has low acute toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TFME is its unique chemical properties, which make it a useful building block in the synthesis of complex organic molecules. However, its high cost and limited availability can be a limitation for lab experiments.
Direcciones Futuras
There are several future directions for research on TFME. One area of interest is the development of new synthetic methods for TFME that are more efficient and cost-effective. Another area of interest is the exploration of new applications for TFME in the synthesis of complex organic molecules. Additionally, further research is needed to better understand the mechanism of action and potential biochemical and physiological effects of TFME.
In conclusion, TFME is a promising compound that has gained attention in scientific research due to its potential applications in the field of organic synthesis. Its unique chemical properties make it a useful building block in the synthesis of complex organic molecules. However, further research is needed to fully understand its mechanism of action and potential biochemical and physiological effects.
Métodos De Síntesis
TFME can be synthesized through a multi-step process starting from 3-bromothiophene. The first step involves the reaction of 3-bromothiophene with magnesium to form a Grignard reagent. This reagent is then reacted with 2,2,2-trifluoroacetophenone to form the desired product, TFME.
Aplicaciones Científicas De Investigación
TFME has been used in various scientific research applications, including the synthesis of natural products, pharmaceuticals, and agrochemicals. It has been shown to be a useful building block in the synthesis of complex organic molecules due to its unique chemical properties.
Propiedades
Número CAS |
166831-66-9 |
|---|---|
Fórmula molecular |
C9H7F3OS |
Peso molecular |
220.21 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(3-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C9H7F3OS/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5H,1H3 |
Clave InChI |
NAUFBIYCPREGRE-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC(=C1)C(=O)C(F)(F)F |
SMILES canónico |
CSC1=CC=CC(=C1)C(=O)C(F)(F)F |
Sinónimos |
Ethanone, 2,2,2-trifluoro-1-[3-(methylthio)phenyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-Nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B67519.png)
![2-isopropyl-1-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B67520.png)
![1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B67521.png)

![Carbamoylmethyl 3-[benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoate](/img/structure/B67528.png)







